molecular formula C17H15NO5 B12577039 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester

Cat. No.: B12577039
M. Wt: 313.30 g/mol
InChI Key: QMCHKXPSHHWGFX-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester is a heterocyclic compound with a complex structure that includes both pyran and pyrano[4,3-b]pyran rings. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives

Scientific Research Applications

2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell growth and proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester apart is its specific combination of functional groups and the resulting unique pharmacological profile. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyran-3-carboxylate

InChI

InChI=1S/C17H15NO5/c1-9-8-11-13(17(20)22-9)12(10-6-4-3-5-7-10)14(15(18)23-11)16(19)21-2/h3-8,12H,18H2,1-2H3

InChI Key

QMCHKXPSHHWGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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